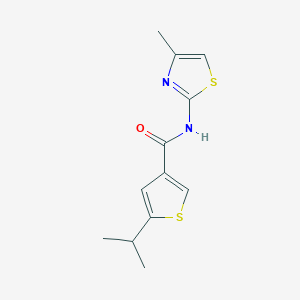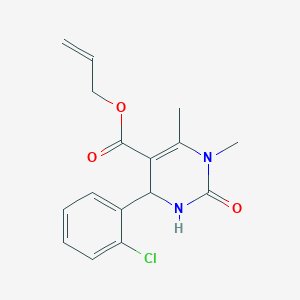
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Descripción general
Descripción
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as IKK16, is a small molecule inhibitor that targets the IκB kinase (IKK) complex. The IKK complex is involved in the regulation of the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer. IKK16 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide inhibits the IKK complex by binding to the ATP-binding pocket of the IKKβ subunit, which is required for the activation of the NF-κB pathway. By inhibiting the IKK complex, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide prevents the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce cytokine production, inhibit T-cell activation, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. Additionally, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
The potential therapeutic applications of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the development of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide-based combination therapies for cancer and inflammation. Another area of interest is the exploration of the role of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other disease pathways, such as the cGAS-STING pathway in autoimmune diseases. Additionally, the development of more potent and selective IKK inhibitors is an area of active research.
Aplicaciones Científicas De Investigación
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammation models have also demonstrated the potential of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in reducing inflammation and autoimmune responses.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-7(2)10-4-9(6-16-10)11(15)14-12-13-8(3)5-17-12/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDDHBMNKFELEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)
![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)
![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B4887746.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)
![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)


![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)